molecular formula C22H19ClN6O2 B11177557 3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11177557
M. Wt: 434.9 g/mol
InChI Key: YLEZGQXABPYHFG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, imidazole, and various pyrazole derivatives. The reaction conditions may involve:

    Condensation reactions: To form the pyrazole ring.

    Cyclization reactions: To construct the pyrido[3,4-e]pyrimidine core.

    Methoxymethylation: To introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions could target the imidazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its imidazole and pyrazole rings are often found in bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with different substituents.

    Imidazole derivatives: Compounds with similar imidazole groups.

    Chlorophenyl compounds: Molecules containing the 4-chlorophenyl group.

Uniqueness

What sets 3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one apart is its unique combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H19ClN6O2

Molecular Weight

434.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-11-[2-(1H-imidazol-5-yl)ethyl]-4-(methoxymethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H19ClN6O2/c1-31-12-18-20(14-2-4-15(23)5-3-14)21-25-11-17-19(29(21)27-18)7-9-28(22(17)30)8-6-16-10-24-13-26-16/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,24,26)

InChI Key

YLEZGQXABPYHFG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CCC5=CN=CN5

Origin of Product

United States

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